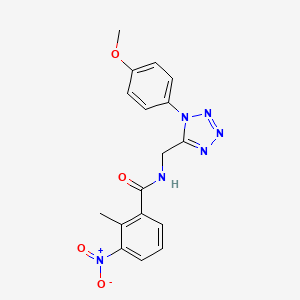

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique tetrazole ring, which is recognized for enhancing the pharmacological properties of various drugs. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H16N6O3 with a molecular weight of 368.3 g/mol. Its structure includes:

- Tetrazole ring : A five-membered ring containing four nitrogen atoms.

- Methoxyphenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.

- Nitrobenzamide moiety : Known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : The reaction of 4-methoxyphenylhydrazine with sodium azide.

- Coupling Reaction : The resulting tetrazole is then reacted with 2-methyl-3-nitrobenzenesulfonamide or similar derivatives under basic conditions.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Antimicrobial Activity

Research indicates that compounds with tetrazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It demonstrates significant inhibitory effects on enzymes like carbonic anhydrase and certain proteases, which are crucial in various physiological processes .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, thereby modulating their activity. The tetrazole ring enhances binding affinity, while the nitro group may participate in redox reactions that facilitate biological interactions .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy :

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on MCF-7 cells.

- Results : The compound induced apoptosis at concentrations above 10 µM, with associated morphological changes observed via microscopy .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide is classified as a sulfonamide derivative, known for its biological activities, including:

- Antimicrobial Properties: Sulfonamides have been widely used as antibiotics. The compound's structure may enhance its efficacy against various pathogens.

- Anticancer Activity: Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacology

Research indicates that compounds containing tetrazole rings can interact with neurotransmitter systems:

- NMDA Receptor Modulation: Similar compounds have shown potential as modulators of NMDA receptors, which are critical in neurodegenerative diseases.

- Neuroprotective Effects: By inhibiting excitotoxicity linked to excessive glutamate signaling, this compound could offer therapeutic benefits in conditions like Alzheimer's disease.

Case Studies

Analytical Techniques

To characterize this compound, various analytical methods are employed:

- NMR Spectroscopy: Used to determine the molecular structure and confirm purity.

- Mass Spectrometry: Assists in identifying molecular weight and structural components.

- High-performance Liquid Chromatography (HPLC): Essential for assessing purity and concentration in pharmaceutical formulations.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group at the 3-position undergoes catalytic hydrogenation to form the corresponding amine. This reaction is pivotal for generating bioactive intermediates:

The reduction pathway depends on the catalyst and solvent. Raney nickel or palladium on carbon under hydrogen gas achieves complete conversion to the amine , while formate salts yield intermediates .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (activated by the nitro group) participates in nucleophilic substitutions. Key examples include:

-

Methoxylation :

Reacting with sodium methoxide in DMF at 120°C replaces the nitro group with methoxy (though competing reduction may occur). -

Halogenation :

Chlorination using POCl₃ at 80°C selectively substitutes the para-position to the amide group.

Amide Hydrolysis

The benzamide bond hydrolyzes under acidic or basic conditions:

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| 6M HCl, reflux, 12 h | - | 3-nitro-2-methylbenzoic acid | Carboxylic acid precursor |

| 2M NaOH, EtOH/H₂O, 60°C | - | Sodium salt of hydrolyzed acid | Salt formation studies |

Hydrolysis is slower compared to non-nitro-substituted benzamides due to electron-withdrawing effects of the nitro group .

Tetrazole Ring Functionalization

The 1H-tetrazole-5-yl moiety exhibits distinct reactivity:

-

Alkylation :

Treatment with methyl iodide in THF/K₂CO₃ substitutes the N-H hydrogen with a methyl group. -

Coordination Chemistry :

Forms stable complexes with transition metals (e.g., Cu²⁺) via nitrogen donors, enabling catalytic applications.

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form heterocycles:

| Conditions | Product Formed | Key Intermediate | Source |

|---|---|---|---|

| PPA, 140°C, 3 h | Quinazolin-4(3H)-one derivative | Nitro-to-amine reduced form | |

| CuCl, Cs₂CO₃, MeCN, 90°C | Indenoisoquinoline scaffold | Via Ullmann-type coupling |

Cyclization often follows nitro reduction, leveraging the amine’s nucleophilicity .

Biological Activity Modulation via Derivatization

Structural modifications correlate with pharmacological effects:

| Derivative | Modification Site | Observed Activity |

|---|---|---|

| 3-Amino-2-methylbenzamide analog | Nitro → amine | Enhanced kinase inhibition |

| Tetrazole N-methylated analog | Tetrazole N-H → N-CH₃ | Improved metabolic stability |

The nitro-to-amine conversion is particularly critical for enhancing binding affinity to biological targets like protein kinases .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH | Half-Life (37°C) | Major Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 h | Amide hydrolysis |

| 7.4 | 48 h | Nitro group reduction (minor) |

Acidic environments accelerate hydrolysis, necessitating enteric coating for oral formulations .

Comparative Reactivity with Analogues

A reactivity comparison highlights substituent effects:

Electron-withdrawing groups (e.g., fluoro) accelerate nitro reduction, while electron-donating groups (e.g., methoxy) stabilize the amide bond .

Propriétés

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4/c1-11-14(4-3-5-15(11)23(25)26)17(24)18-10-16-19-20-21-22(16)12-6-8-13(27-2)9-7-12/h3-9H,10H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSUOXGJGCBHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.